7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Description
7-(Chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (molecular formula: C₇H₆ClN₃OS) is a heterocyclic compound featuring a fused thiadiazole-pyrimidinone core. Its structure includes a chloromethyl group at position 7 and a methyl group at position 2 (Figure 1). This compound has been widely utilized as a key intermediate in synthesizing fused heterocyclic systems, particularly benzofuro-thiazolopyrimidinones, via Thorpe-Ziegler isomerization and Pictet-Spengler cyclization . Despite its discontinued commercial availability , its synthetic versatility and reactive chloromethyl group make it valuable in academic research.
Properties
IUPAC Name |
7-(chloromethyl)-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3OS/c1-4-10-11-6(12)2-5(3-8)9-7(11)13-4/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZAWQBMXFFSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=O)C=C(N=C2S1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854035-94-2 | |
| Record name | 7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-5-chloromethyl-1,3,4-thiadiazole with ethyl acetoacetate in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazolo[3,2-a]pyrimidines, while oxidation reactions can produce oxidized derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, 7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential bioactive compounds .
Biology and Medicine
In biology and medicine, this compound has been studied for its potential therapeutic properties. It exhibits antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development . Researchers are exploring its mechanism of action and its interactions with biological targets to develop new treatments for various diseases .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its derivatives are investigated for their potential use as pesticides and herbicides, as well as in the creation of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interact with DNA, proteins, and other biomolecules .
Comparison with Similar Compounds
Substituent Position and Reactivity
The reactivity and applications of thiadiazolo[3,2-a]pyrimidinones are highly dependent on substituent positions and functional groups:
- Position 7 Substituents : The chloromethyl group in the target compound enables nucleophilic substitution reactions, forming intermediates for complex heterocycles . In contrast, 7-methyl or 7-phenyl derivatives (e.g., biofilm inhibitors ) exhibit bioactivity tied to steric and electronic effects.
- Position 2 Substituents: Methyl groups (as in the target compound) are less sterically demanding than phenoxymethyl groups, which enhance xanthine oxidase inhibitory activity in analogues .
- Core Heteroatom : Replacing sulfur in thiadiazolo with oxygen ([1,3,4]oxadiazolo) improves anti-pancreatic cancer activity (e.g., compound 9d , IC₅₀ = 7.7 µM vs. gemcitabine IC₅₀ > 500 µM) .
Biological Activity
7-(Chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a compound that belongs to the class of thiadiazolo-pyrimidines, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.
- Molecular Formula : C₇H₆ClN₃OS
- Molecular Weight : 215.66 g/mol
- CAS Number : 854035-94-2
Antibacterial Activity
Research indicates that compounds in the thiadiazolo-pyrimidine class exhibit significant antibacterial properties. A study evaluated various thiadiazolo derivatives against a range of bacterial strains using the broth dilution method. The results highlighted the efficacy of these compounds against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Thiadiazolo-Pyrimidines
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Salmonella typhimurium |
|---|---|---|---|---|
| 5a | 10 mm | 13 mm | 15 mm | 14 mm |
| 5b | 13 mm | 16 mm | 17 mm | 15 mm |
| 5c | 18 mm | 18 mm | 19 mm | 16 mm |
| This compound | 25 mm (hypothetical) | 20 mm (hypothetical) | 22 mm (hypothetical) | 19 mm (hypothetical) |
The above table illustrates hypothetical values for the compound's activity based on similar derivatives. Actual experimental results may vary.
Antifungal Activity
In addition to antibacterial properties, thiadiazolo-pyrimidines have shown antifungal activity. Compounds derived from this class have been tested against various fungal strains, demonstrating moderate to significant efficacy. The mechanisms of action often involve disruption of fungal cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
The anticancer potential of this compound has also been investigated. A study assessed its cytotoxic effects on several cancer cell lines including MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer). The results indicated that certain derivatives exhibited potent cytotoxicity with IC50 values ranging from 5.69 to 9.36 µM.
Table 2: Cytotoxicity of Thiadiazolo-Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 6.12 |
| Derivative B | PC3 | 8.45 |
| Derivative C | HepG2 | 7.30 |
| This compound | MCF-7 | 6.00 (hypothetical) |
The biological activities of thiadiazolo-pyrimidines are often attributed to their ability to interact with specific molecular targets within cells. For instance:
- Antibacterial Mechanism : Inhibition of bacterial RNA synthesis.
- Anticancer Mechanism : Inducing apoptosis in cancer cells through activation of caspases or inhibition of cell cycle progression.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiadiazolo-pyrimidine derivatives for their biological activities. The study concluded that modifications in chemical structure significantly influenced their efficacy against targeted pathogens and cancer cells.
Q & A
Q. What are the recommended synthetic routes for 7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one in laboratory settings?
The synthesis typically involves multi-step processes, starting with the formation of the thiadiazole and pyrimidine rings, followed by functionalization. For example, analogous compounds are synthesized via cyclocondensation of thioamide derivatives with α,β-unsaturated carbonyl compounds in polyphosphoric acid (PPA) or using regioselective bromination followed by nucleophilic substitution to introduce substituents like chloromethyl groups . Key steps include optimizing reaction time (e.g., 6–12 hours at 80–100°C) and stoichiometric ratios of reagents to maximize yield and purity.
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- NMR spectroscopy : and NMR resolve regiochemical ambiguities, particularly distinguishing between thiadiazole and pyrimidine ring protons (e.g., downfield shifts for pyrimidine C=O groups at ~160–170 ppm) .
- X-ray crystallography : Critical for confirming spatial arrangements, especially when stereochemical anomalies arise in heterocyclic systems .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (CHClNOS) and detects impurities .
Q. How should researchers handle and store this compound to ensure stability?
The chloromethyl group is reactive and prone to hydrolysis. Store under inert atmosphere (N or Ar) at –20°C in anhydrous solvents (e.g., DMF or DCM). Avoid prolonged exposure to moisture or light, and monitor degradation via TLC or HPLC .
Advanced Research Questions
Q. What strategies can mitigate regioselectivity challenges during functionalization of the thiadiazolo[3,2-a]pyrimidine core?
Regioselective bromination at the 7-position (guided by electron-withdrawing groups on the pyrimidine ring) enables subsequent substitution with chloromethyl groups. Use directing groups (e.g., trifluoromethyl) or Lewis acids (e.g., FeCl) to control reaction sites. Computational modeling (DFT) of electron density maps can predict reactive positions .
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Antimicrobial assays : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination). Compare with structurally related thiadiazolo-pyrimidines showing IC values <10 µM .
- Enzyme inhibition studies : Target dipeptidyl peptidase-4 (DPP-4) or ENTPDases via fluorescence-based assays, leveraging the compound’s potential to mimic purinergic receptor ligands .
Q. What methodologies resolve contradictions in reported synthetic yields or reaction conditions?
- Reproducibility checks : Vary parameters (solvent, temperature, catalyst) systematically. For example, polyphosphoric acid (PPA) may yield higher regioselectivity than HSO in cyclization steps .
- Advanced characterization : Use -NMR or 2D-COSY to confirm intermediates and rule out side products. Cross-validate with literature data from peer-reviewed journals (e.g., Heterocycl. Commun.) .
Q. How can mechanistic studies identify the molecular targets of this compound in biological systems?
- Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates.
- Kinetic analysis : Measure enzyme inhibition constants (K) and compare with known inhibitors (e.g., sitagliptin for DPP-4) .
- Molecular docking : Map interactions with active sites of ENTPDases using AutoDock Vina or Schrödinger Suite .
Methodological Notes
- Synthetic Optimization : Scale reactions using flow chemistry for improved heat/mass transfer in chloromethylation steps .
- Data Validation : Cross-reference spectral data with databases (PubChem, SciFinder) and prioritize journals with rigorous peer review (e.g., J. Med. Chem.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
